molecular formula C22H25N3O2S B11103207 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone

Cat. No.: B11103207
M. Wt: 395.5 g/mol
InChI Key: PBFAJJYQIYBLKI-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of the Butoxyphenyl Group: The final step involves the coupling of the piperazine-benzothiazole intermediate with 4-butoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The butoxyphenyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the butoxyphenyl group.

    4-(1,3-Benzothiazol-2-yl)piperazin-1-yl)methyl)-1H-indol-5-ol: This compound has a similar structure but includes an indole group instead of the butoxyphenyl group.

    2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl)ethanol: This compound features a dibenzothiazepine moiety instead of the benzothiazole group.

Uniqueness

The uniqueness of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-butoxyphenyl)methanone lies in its combination of benzothiazole, piperazine, and butoxyphenyl groups, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-butoxyphenyl)methanone

InChI

InChI=1S/C22H25N3O2S/c1-2-3-16-27-18-10-8-17(9-11-18)21(26)24-12-14-25(15-13-24)22-23-19-6-4-5-7-20(19)28-22/h4-11H,2-3,12-16H2,1H3

InChI Key

PBFAJJYQIYBLKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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